
Zofenoprilat Sodium Salt (90per cent)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zofenoprilat Sodium Salt is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. This compound is known for its antihypertensive, antioxidant, and cardioprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat involves several steps. Initially, sodium metal is dissolved in absolute ethanol, followed by the addition of thiophenol and N-carbobenzyloxy-trans-4-tosyloxy-L-proline, methyl ester. The mixture is stirred and allowed to react, resulting in the formation of N-carbobenzyloxy-cis-4-phenylthio-L-proline, methyl ester. This intermediate is then treated with sodium hydroxide and further processed to yield Zofenoprilat .
Industrial Production Methods
Industrial production of Zofenoprilat involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Zofenoprilat undergoes various chemical reactions, including:
Oxidation: The thiol group in Zofenoprilat is prone to oxidative degradation.
Hydrolysis: Zofenoprilat is formed from the hydrolysis of Zofenopril.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Hydrolysis: Esterases in vivo facilitate the hydrolysis of Zofenopril to Zofenoprilat.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization.
Major Products Formed
The major product formed from these reactions is Zofenoprilat itself, which is the active metabolite of Zofenopril .
科学的研究の応用
Zofenoprilat Sodium Salt has a wide range of scientific research applications:
Chemistry: Used in studies involving ACE inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes and enzyme inhibition.
Medicine: Explored for its antihypertensive and cardioprotective effects.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
作用機序
Zofenoprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, Zofenoprilat has antioxidant properties that contribute to its cardioprotective effects .
類似化合物との比較
Similar Compounds
Captopril: Another sulfhydryl-containing ACE inhibitor.
Enalaprilat: A non-sulfhydryl ACE inhibitor.
Lisinopril: A dicarboxylate-containing ACE inhibitor.
Uniqueness
Zofenoprilat is unique due to its sulfhydryl group, which imparts antioxidant properties and enhances its cardioprotective effects compared to other ACE inhibitors .
特性
CAS番号 |
1329569-13-2 |
|---|---|
分子式 |
C₁₅H₁₈NNaO₃S₂ |
分子量 |
347.43 |
同義語 |
(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


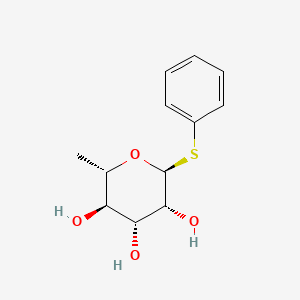
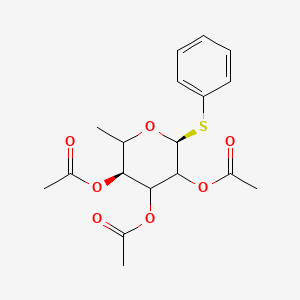
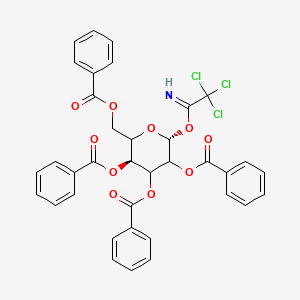
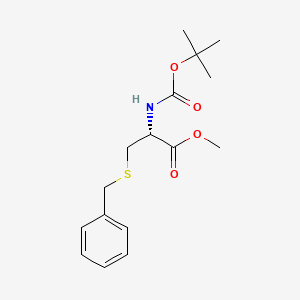
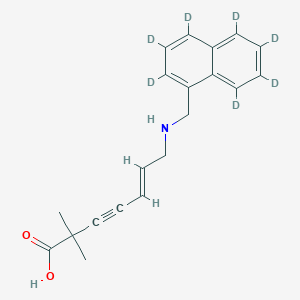
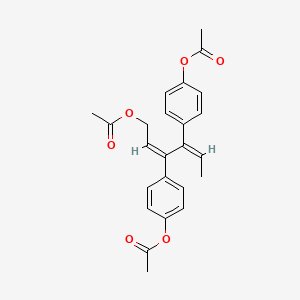
![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
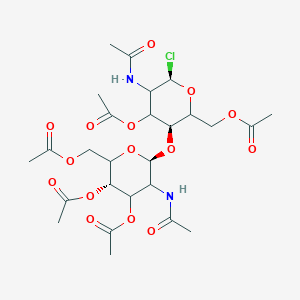
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
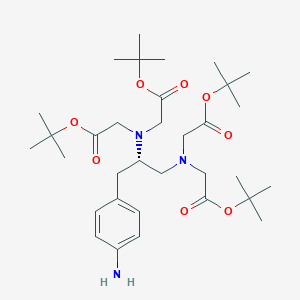
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
